
3-(2,6-Difluoro-4-methylphenyl)prop-2-enoic acid
説明
3-(2,6-Difluoro-4-methylphenyl)prop-2-enoic acid, also known as 2,6-difluoro-4-methyl-2-prop-2-enoic acid (DFMPA), is a synthetic organic compound with a wide range of applications in the fields of science and technology. It is a white crystalline solid with a molecular weight of 190.15 g/mol. DFMPA has been used in various scientific research applications, including as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a fluorescent probe for the detection of biological molecules. Its mechanism of action and biochemical and physiological effects have been studied in detail, allowing researchers to better understand its effects in the laboratory.
科学的研究の応用
DFMPA has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a fluorescent probe for the detection of biological molecules. It has also been used in the synthesis of polymeric materials with potential applications in the fields of biomedicine and nanotechnology. Additionally, DFMPA has been used in the synthesis of polymers for the fabrication of nanostructures and nanodevices.
作用機序
DFMPA has been shown to act as a fluorescent probe for the detection of biological molecules. When excited by ultraviolet light, it emits a strong fluorescence signal that can be used to detect the presence of a variety of biological molecules. Additionally, it can be used to track the movement of molecules in living cells.
Biochemical and Physiological Effects
DFMPA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of a variety of bacteria and fungi, as well as to reduce inflammation. Additionally, it has been shown to have a variety of effects on the cardiovascular system, including reducing blood pressure and improving the function of the heart.
実験室実験の利点と制限
DFMPA has a number of advantages for use in laboratory experiments. It is relatively inexpensive, easy to synthesize, and has a relatively low toxicity. Additionally, its fluorescent properties make it useful for tracking the movement of molecules in living cells. However, DFMPA also has some limitations. It is not very soluble in water, limiting its use in aqueous solutions. Additionally, its fluorescence can be affected by light and temperature, making it difficult to use in some experiments.
将来の方向性
DFMPA has a wide range of potential applications in scientific research, and there are a number of potential future directions for its use. These include further research into its mechanism of action and biochemical and physiological effects, as well as its potential use in the synthesis of polymeric materials for biomedical and nanotechnology applications. Additionally, further research into its fluorescent properties could lead to its use as a fluorescent probe for the detection of a wider variety of biological molecules. Finally, further research into its solubility and stability could lead to its use in aqueous solutions and more complex experiments.
特性
IUPAC Name |
3-(2,6-difluoro-4-methylphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O2/c1-6-4-8(11)7(9(12)5-6)2-3-10(13)14/h2-5H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXRJYVPABCBEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)C=CC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



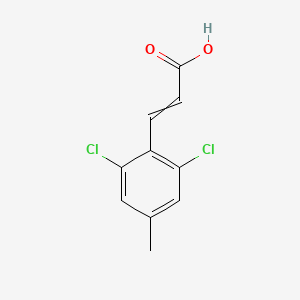

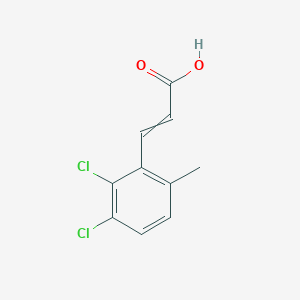
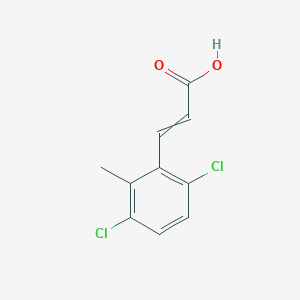
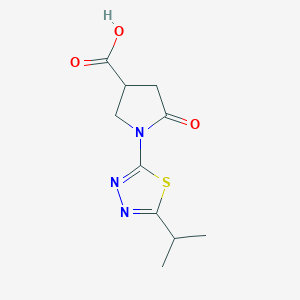
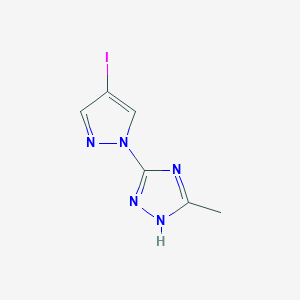


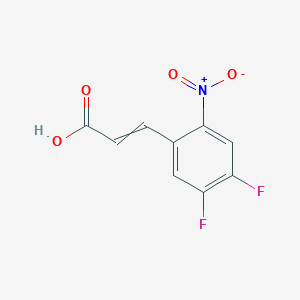



![Methyl 4-amino-1,6-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1413637.png)
